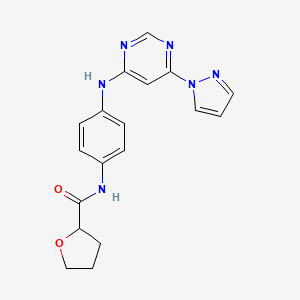

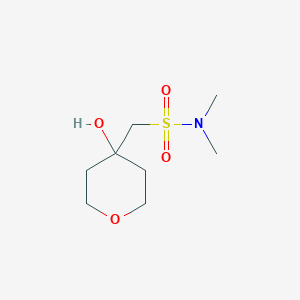

N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)tetrahydrofuran-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)tetrahydrofuran-2-carboxamide is a useful research compound. Its molecular formula is C18H18N6O2 and its molecular weight is 350.382. The purity is usually 95%.

BenchChem offers high-quality N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)tetrahydrofuran-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)tetrahydrofuran-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Cancer Treatment: CDK2 Inhibition

Cyclin-dependent kinase 2 (CDK2): is a protein kinase that plays a crucial role in cell cycle regulation. Inhibitors targeting CDK2 have been explored for their potential to treat cancer. The compound has been identified as a potent CDK2 inhibitor, showing significant antiproliferative activity against a panel of cancer cell lines . This suggests its potential use in developing new cancer therapies, particularly for types of cancer where CDK2 plays a key role in disease progression.

Antileishmanial Activity

Leishmaniasis is a disease caused by the Leishmania parasite, and it poses a significant health burden in many parts of the world. Pyrazole-bearing compounds, such as the one being analyzed, have demonstrated potent antileishmanial activities . These compounds could lead to the development of new treatments for leishmaniasis, improving outcomes for patients suffering from this disease.

Antimalarial Applications

Malaria is another parasitic disease with a high global impact. The compound has shown promising results in inhibiting the growth of Plasmodium berghei, a causative agent of malaria in rodents . This indicates its potential as a pharmacophore for creating effective antimalarial agents, which could be particularly valuable in areas where resistance to current treatments is prevalent.

Insecticidal Properties

Insecticides play a vital role in agriculture and disease control. The compound has been found to have insecticidal activities, targeting the ryanodine receptor (RyR) in insects . This could lead to the development of novel insecticides that are more selective and potentially less harmful to non-target organisms.

Antibacterial and Antiviral Activities

Pyrazole derivatives have been reported to exhibit antibacterial and antiviral activities. While specific data on the compound was not found, its structural similarity to other pyrazole compounds suggests it may also possess these properties, which could be explored further for therapeutic applications .

Enzyme Inhibition for Drug Resistance

The compound’s ability to inhibit specific enzymes could be leveraged in combating drug resistance. By targeting enzymes that contribute to the resistance mechanisms in pathogens, it could be used to enhance the efficacy of existing drugs or develop new combination therapies .

作用機序

Target of Action

The primary target of N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)tetrahydrofuran-2-carboxamide is Cyclin-dependent kinase 2 (CDK2), a serine/threonine protein kinase . CDK2 has been garnering considerable interest as a target to develop new cancer treatments and to ameliorate resistance to CDK4/6 inhibitors .

Mode of Action

N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)tetrahydrofuran-2-carboxamide interacts with CDK2, inhibiting its activity. This compound exhibits potent CDK2 inhibitory activity, with a Ki value of 0.005 µM . It shows a degree of selectivity over other CDKs tested .

Biochemical Pathways

The inhibition of CDK2 by N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)tetrahydrofuran-2-carboxamide affects the cell cycle regulation pathway. CDK2 is activated by binding to cyclin A or E and phosphorylation at its Thr160 residue by the CDK-activating kinase (CAK, i.e., CDK7-cyclin H-MAT1) . The activity of CDK2 is also negatively regulated by phosphorylation at its Thr14 and Tyr15 by Wee1/Myt1 as well as by binding to CDK inhibitory proteins such as the CDK-interacting protein (Cip)/kinase inhibitory protein (Kip) family members (i.e., p21 Cip1, p27 Kip1, and p57 Kip2) .

Pharmacokinetics

It is known that the compound is highly soluble in dmso , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The inhibition of CDK2 by N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)tetrahydrofuran-2-carboxamide results in antiproliferative activity against a panel of 13 cancer cell lines . Mechanistic studies in ovarian cancer cells revealed that this compound reduced the phosphorylation of retinoblastoma at Thr821, arrested cells at the S and G2/M phases, and induced apoptosis .

Action Environment

It is known that the compound is effective in inhibiting various ret mutations and fusion-driven non-small cell lung cancer (nsclc) and thyroid cancer xenografts in vivo . The compound has good tolerability in in vivo experiments .

特性

IUPAC Name |

N-[4-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]phenyl]oxolane-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N6O2/c25-18(15-3-1-10-26-15)23-14-6-4-13(5-7-14)22-16-11-17(20-12-19-16)24-9-2-8-21-24/h2,4-9,11-12,15H,1,3,10H2,(H,23,25)(H,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAWUZRMGRDFKDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C(=O)NC2=CC=C(C=C2)NC3=CC(=NC=N3)N4C=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)tetrahydrofuran-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(5-Chloro-2-methylphenyl)-2,3-dioxopyrazin-1-yl]acetonitrile](/img/structure/B2979475.png)

![N-(4-chlorophenyl)-2-[[3-(3,4-dimethylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2979485.png)

![(Z)-ethyl 4-((benzylamino)methylene)-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2979494.png)

![(E)-4-(Dimethylamino)-N-[[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]methyl]but-2-enamide](/img/structure/B2979495.png)

![6-(2-Ethoxyphenyl)-4,7-dimethyl-2-(3-methylbutyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2979496.png)

![N-(3,5-dimethylphenyl)-N'-[5-phenyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-4-yl]urea](/img/structure/B2979497.png)